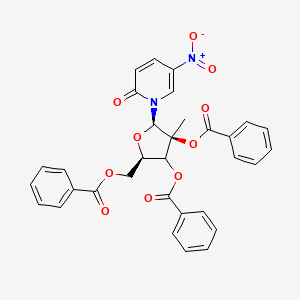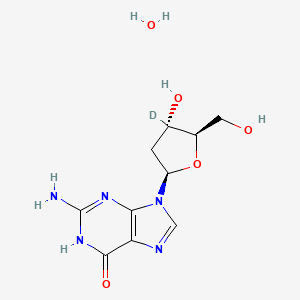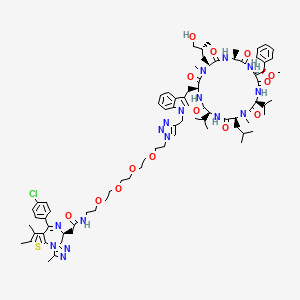
Srg-II-19F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Srg-II-19F involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its primary use in research settings. it is likely produced in specialized laboratories with stringent quality control measures to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Srg-II-19F undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions are used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
Srg-II-19F is extensively used in scientific research, particularly in the following areas:
Mecanismo De Acción
Srg-II-19F exerts its effects by targeting and degrading bromodomain1 of BRDT (BRDTBD1). The compound binds to the bromodomain, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the function of BRDTBD1, thereby affecting the regulatory pathways involving ClpC2 and ClpC1P1P2 protease .
Comparación Con Compuestos Similares
dBET1: Another degrader of bromodomain proteins, used in similar research applications.
JQ1: A bromodomain inhibitor that does not induce degradation but inhibits the function of bromodomain proteins.
PROTACs: A class of compounds designed to induce the degradation of target proteins through the ubiquitin-proteasome system
Uniqueness: Srg-II-19F is unique in its specific targeting of bromodomain1 of BRDT and its ability to induce degradation rather than merely inhibiting the function. This makes it a valuable tool in studying the regulatory mechanisms of proteostasis and protein degradation .
Propiedades
Fórmula molecular |
C80H109ClN16O14S |
|---|---|
Peso molecular |
1586.3 g/mol |
Nombre IUPAC |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[4-[[3-[[(2S,5S,8S,11S,14S,17S,20S)-5-[(2R)-3-hydroxy-2-methylpropyl]-11-[(R)-methoxy(phenyl)methyl]-4,8,16-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-14,20-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]methyl]indol-1-yl]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C80H109ClN16O14S/c1-46(2)38-63-75(102)86-67(47(3)4)76(103)85-61(78(105)93(12)64(39-49(7)45-98)74(101)83-51(9)73(100)88-70(71(107-14)55-20-16-15-17-21-55)77(104)87-68(48(5)6)79(106)94(63)13)40-56-42-95(62-23-19-18-22-59(56)62)43-58-44-96(92-90-58)29-31-109-33-35-111-37-36-110-34-32-108-30-28-82-65(99)41-60-72-91-89-53(11)97(72)80-66(50(8)52(10)112-80)69(84-60)54-24-26-57(81)27-25-54/h15-27,42,44,46-49,51,60-61,63-64,67-68,70-71,98H,28-41,43,45H2,1-14H3,(H,82,99)(H,83,101)(H,85,103)(H,86,102)(H,87,104)(H,88,100)/t49-,51+,60+,61+,63+,64+,67+,68+,70+,71-/m1/s1 |
Clave InChI |
FKAMBRPCGOVJMS-GSZMIYFGSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)[C@@H](C9=CC=CC=C9)OC |
SMILES canónico |
CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)C(C9=CC=CC=C9)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
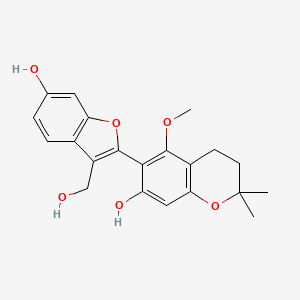
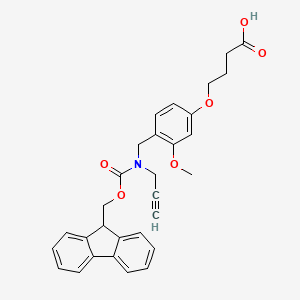
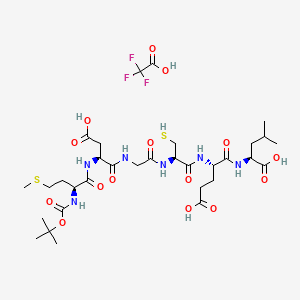
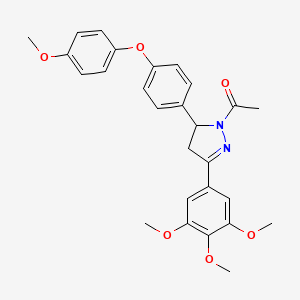
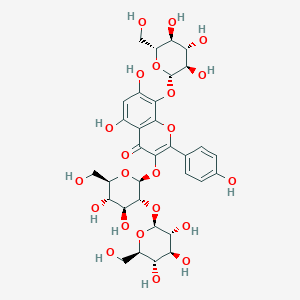
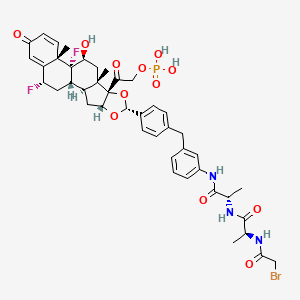
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
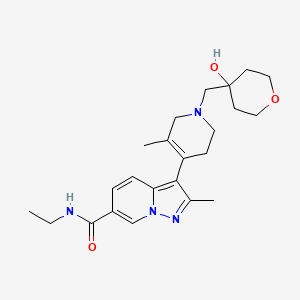
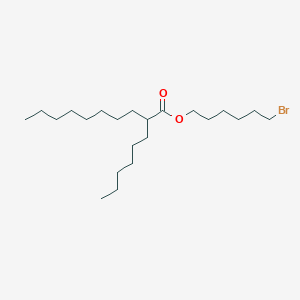
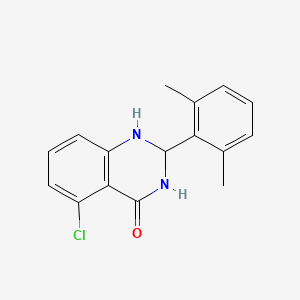
![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)
